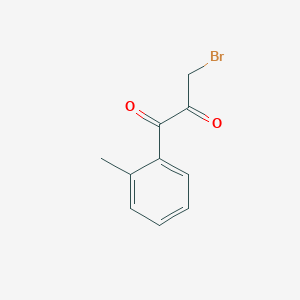

3-Bromo-1-o-tolyl-propane-1,2-dione

説明

3-Bromo-1-o-tolyl-propane-1,2-dione is a brominated 1,2-dione derivative featuring an o-tolyl (ortho-methylphenyl) substituent and a bromine atom at the third position of the propane backbone. This compound belongs to the α-diketone family, characterized by two adjacent ketone groups. The bromine atom introduces significant steric and electronic effects, influencing reactivity, stability, and intermolecular interactions. Such compounds are of interest in organic synthesis, particularly in cyclization reactions and as intermediates for pharmaceuticals or agrochemicals. Its structural uniqueness arises from the combination of the electron-withdrawing bromine atom and the sterically demanding o-tolyl group, which may affect crystallinity and spectral properties compared to simpler diones .

特性

分子式 |

C10H9BrO2 |

|---|---|

分子量 |

241.08 g/mol |

IUPAC名 |

3-bromo-1-(2-methylphenyl)propane-1,2-dione |

InChI |

InChI=1S/C10H9BrO2/c1-7-4-2-3-5-8(7)10(13)9(12)6-11/h2-5H,6H2,1H3 |

InChIキー |

PSWURSQHEVUUAF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1C(=O)C(=O)CBr |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Alkyl/Aryl Groups

The bromine atom in 3-Bromo-1-o-tolyl-propane-1,2-dione distinguishes it from non-halogenated analogs. For instance:

- 1-Phenylpropan-1,2-dione (): Lacks bromine, with a phenyl group instead of o-tolyl. The absence of bromine reduces molecular weight (MW: ~164 g/mol vs. ~281 g/mol for the brominated compound) and alters reactivity. Bromine’s electron-withdrawing nature increases electrophilicity at the diketone moiety, enhancing susceptibility to nucleophilic attack.

- 3,4-Dimethylcyclopentan-1,2-dione (): A cyclic dione with methyl substituents. The cyclic structure restricts conformational flexibility, whereas the propane backbone of the target compound allows for greater rotational freedom.

Spectral Characteristics

Infrared (IR) spectroscopy reveals key differences:

- The target compound’s IR spectrum likely shows strong C=O stretches near 1700–1750 cm⁻¹, typical of α-diketones. Bromine’s inductive effect may slightly shift these peaks compared to non-halogenated analogs .

- In 3-ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione (), a peak at 940 cm⁻¹ was attributed to specific vibrational modes. Bromine’s mass and polarizability might introduce distinct low-frequency modes (e.g., C-Br stretches ~500–600 cm⁻¹) absent in non-brominated diones.

Crystallography and Molecular Packing

X-ray data for related compounds (e.g., codeine derivatives in ) suggest T-shaped molecular geometries with dihedral angles influenced by substituents. The bulky o-tolyl group in 3-Bromo-1-o-tolyl-propane-1,2-dione may enforce a similar T-shape, but bromine’s van der Waals radius (1.85 Å) could disrupt packing efficiency compared to smaller substituents like methyl or methoxy groups.

Data Table: Comparative Analysis of 1,2-Dione Derivatives

Research Findings and Implications

- Synthetic Utility: The bromine atom in 3-Bromo-1-o-tolyl-propane-1,2-dione enhances its versatility as a building block for halogenated heterocycles, contrasting with non-halogenated diones used primarily in condensations or oxidations .

- Stability Concerns: Bromine’s electron-withdrawing effect may accelerate hydrolysis of the diketone under basic conditions, a behavior less pronounced in analogs like 3,4-Dimethylcyclopentan-1,2-dione.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。